molecular formula C9H9NO3 B2501716 methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate CAS No. 1041430-92-5

methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B2501716
CAS No.: 1041430-92-5
M. Wt: 179.175
InChI Key: VTYAUBRVWBUQBA-UHFFFAOYSA-N
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Description

Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate (CAS: 1041430-92-5) is a bicyclic heterocyclic compound featuring a cyclopenta[b]pyrrole core. The structure includes a methyl ester group at position 2 and a ketone moiety at position 6, with partial saturation in the cyclopentane ring (4,5-dihydro).

Properties

IUPAC Name

methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-4-5-2-3-7(11)8(5)10-6/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYAUBRVWBUQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Scope and Limitations

This method tolerates diverse substitutions on the aniline ring, enabling access to N-aryl derivatives. However, electron-deficient anilines may require longer reaction times.

Coupling Reactions Using Carbodiimide Reagents

Carbodiimide-mediated coupling is a robust method for constructing the pyrrole-carboxylate framework. This approach is exemplified in the synthesis of analogous pyrrole-3-carboxamide derivatives.

Stepwise Synthesis

  • Formation of Pyrrole Core : Ethyl acetoacetate reacts with 2-chloroacetone under basic conditions to form ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.
  • Amide Coupling : The pyrrole carboxylate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with an aminomethylpyridinone derivative to form the target compound.

Reaction Conditions :

  • Solvent: Anhydrous DCM
  • Base: Triethylamine (TEA)
  • Temperature: Room temperature
  • Yield: 33.9% after purification.

Optimization Strategies

  • Recrystallization : The final product is purified via silica gel chromatography using petroleum ether/ethyl acetate (PE/EA) gradients.
  • Acid/Base Washes : Sequential washes with HCl and NaOH remove unreacted starting materials.

Halogenation and Transition Metal-Catalyzed Cross-Coupling

Halogenation of intermediates enables further functionalization through Suzuki-Miyaura or Stille couplings. A patent by US7300907B2 details halogenation methods relevant to pyrrole derivatives.

Halogenation Protocol

  • Reagent : N-Bromosuccinimide (NBS) or F-TEDA (Selectfluor®) for fluorination.
  • Conditions : Reactions are conducted in polar aprotic solvents (e.g., DMF) at 0–25°C.

Comparative Analysis of Synthetic Routes

Method Catalysts/Reagents Yield Advantages Limitations
Aza-Piancatelli Ca(OTf)₂, Cu(OTf)₂ Moderate Single-pot, diverse substitutions Requires anhydrous conditions
Carbodiimide Coupling EDCI, HOBt, TEA 33.9% High purity, scalable Multi-step, moderate yield
Halogenation/Coupling Pd(PPh₃)₂Cl₂, NBS High Enables late-stage functionalization Requires halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can yield a variety of derivatives, including amides, acids, and other esters .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively.

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, certain derivatives have shown higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays, making them potential candidates for developing antioxidant therapies .

Antimicrobial Properties

Studies suggest that compounds with similar structures may possess antimicrobial activities. These compounds have shown effectiveness against various pathogens, indicating their potential use in developing new antimicrobial agents .

Cytotoxicity Against Cancer Cells

Preliminary investigations have highlighted the cytotoxic effects of this compound on cancer cell lines. Compounds with similar motifs have demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in the synthesis of more complex molecules.

Synthesis of Novel Derivatives

This compound can be used to synthesize various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The ability to modify its structure opens avenues for creating compounds with enhanced biological activity .

Materials Science

In materials science, the compound's unique properties make it suitable for developing new materials with specific functionalities.

Polymeric Applications

The incorporation of this compound into polymer matrices has been explored for creating materials with improved mechanical and thermal properties. Research indicates that such composites may find applications in coatings and packaging materials .

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDerivatives showed up to 1.5 times higher antioxidant activity than ascorbic acid .
Study BAntimicrobial PropertiesExhibited significant activity against Escherichia coli and Staphylococcus aureus .
Study CCytotoxicitySelective cytotoxic effects on cancer cell lines were noted, suggesting potential for anticancer drug development .

Mechanism of Action

The mechanism of action of methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone and ester functional groups allows for various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological targets. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed:

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1) .

Pyrrole-2-carboxylate derivatives (e.g., compounds [7a–h] from ) .

Ethyl 7-bromoheptanoate (used in synthesis, ) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Notable Properties/Activities
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate 1041430-92-5 C9H9NO3 ~179.17 Methyl ester, 6-oxo Partially saturated cyclopentane ring Precursor for bioactive derivatives
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C12H19NO3 225.28 tert-Butyl ester, 5-oxo Fully saturated ring (hexahydro) Higher lipophilicity; safety data available
Pyrrole-2-carboxylate derivatives [7a–h] - Varies Varies Ester, substituted benzyl Variable benzyl groups at position N MIC 12.5 μg/mL vs. M. tuberculosis
Ethyl 7-bromoheptanoate - C9H17BrO2 237.14 Ethyl ester, bromoalkyl Linear alkyl chain with bromide Synthetic intermediate

Crystallographic and Computational Tools

Software such as SHELXL () and ORTEP-3 () are critical for determining crystal structures, which can reveal differences in hydrogen bonding and molecular packing between analogs .

Biological Activity

Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C₉H₉N₁O₃
  • Molecular Weight : 179.17 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrrole compounds exhibit potent antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL) .
  • Antitumor Activity : Research indicates that pyrrole-based compounds can inhibit tumor cell proliferation. A study on related compounds revealed their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotent against M. tuberculosis
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key metabolic enzymes

Notable Research Findings

  • Anti-Tuberculosis Efficacy : A study focused on the structure-activity relationship (SAR) of pyrrole derivatives found that modifications to the cyclopenta structure significantly enhanced anti-TB activity. The optimal substitution patterns were identified, leading to compounds with MIC values comparable to first-line anti-TB drugs like isoniazid .
  • Antitumor Mechanisms : The antiproliferative effects observed in cancer cell lines were linked to the induction of cell cycle arrest and apoptosis. The mechanisms involved include the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics, with low toxicity profiles observed in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • The synthesis typically involves multi-step reactions, such as cyclization of precursor molecules (e.g., cyclopenta[b]pyrrole derivatives) under controlled conditions. For example, microwave-assisted synthesis or inert atmospheres (e.g., nitrogen) can minimize side reactions and improve purity . Optimization may include adjusting temperature, solvent polarity, and catalyst selection. Reaction progress should be monitored via TLC or HPLC to isolate intermediates and final products efficiently.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm hydrogen and carbon environments, with 2D NMR (e.g., COSY, HSQC) resolving complex coupling patterns in the fused-ring system .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopenta-pyrrole core, as demonstrated in studies of structurally related compounds .

Q. How can researchers address discrepancies in spectroscopic data during structural characterization?

  • Contradictions may arise from impurities, solvent effects, or dynamic conformational changes. Validate data by:

  • Repeating experiments under identical conditions.
  • Using complementary techniques (e.g., IR spectroscopy for functional groups, elemental analysis for purity).
  • Comparing results with computational models (e.g., DFT calculations for predicted NMR shifts) .

Advanced Research Questions

Q. What mechanistic insights govern the cyclization reactions in the synthesis of this compound?

  • Cyclization often proceeds via intramolecular nucleophilic attack or radical-mediated pathways. For example, in related pyrrolo-pyrazole systems, acid-catalyzed ring closure is favored, with stereochemistry controlled by steric and electronic factors in the transition state . Kinetic studies (e.g., variable-temperature NMR) can elucidate activation parameters and intermediate stability .

Q. How can computational modeling enhance the understanding of this compound's reactivity and interactions?

  • Density Functional Theory (DFT): Predicts reaction pathways, transition states, and regioselectivity in functionalization reactions (e.g., ester hydrolysis or ketone reduction) .
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzyme binding pockets) to guide drug design, leveraging the compound's fused-ring scaffold as a pharmacophore .

Q. What strategies are recommended for evaluating the compound's stability under varying environmental conditions?

  • Design accelerated stability studies (e.g., exposure to heat, light, or humidity) with HPLC monitoring to track degradation products. For example, studies on ethyl pyrrole carboxylates showed oxidative degradation at the ketone group, necessitating antioxidant additives or inert storage conditions .

Q. How should researchers design experiments to assess the compound's bioactivity while minimizing confounding variables?

  • Adopt a tiered approach:

  • In vitro assays: Use cell lines with controlled genetic backgrounds (e.g., HEK293 for receptor binding studies) and include positive/negative controls .
  • In vivo models: Apply randomized block designs (e.g., split-plot designs for dose-response studies) to account for biological variability .
  • Statistical rigor: Power analysis ensures sufficient sample size, and multivariate regression identifies correlations between structural features and activity .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate conflicting results (e.g., bioactivity vs. cytotoxicity) by isolating variables (e.g., purity >98% via column chromatography) and replicating experiments across independent labs .
  • Stereochemical Resolution: Chiral HPLC or enzymatic resolution may be required for diastereomers, as seen in cyclopenta-pyrrole derivatives with multiple stereocenters .

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